An In-depth Technical Guide to 4-Hydroxy-6-methyl-3-nitro-2-pyridone: Synthesis, Properties, and Characterization
An In-depth Technical Guide to 4-Hydroxy-6-methyl-3-nitro-2-pyridone: Synthesis, Properties, and Characterization
Foreword: Unveiling a Versatile Heterocycle
To the dedicated researchers, scientists, and drug development professionals who navigate the intricate world of molecular innovation, this guide offers a comprehensive exploration of 4-Hydroxy-6-methyl-3-nitro-2-pyridone. This seemingly simple heterocyclic compound sits at a crossroads of functionality, possessing a unique combination of a pyridone core, a hydroxyl group, a nitro moiety, and a methyl substituent. This intricate arrangement bestows upon it a rich and complex chemical personality, making it a molecule of significant interest in medicinal chemistry and materials science.
This document moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide not just the "what," but the "why" and the "how." We will delve into the causality behind its synthesis, the nuances of its chemical behavior, and the practical methodologies for its characterization. Every piece of information is presented with the aim of empowering your research endeavors, fostering a deeper understanding of this versatile scaffold, and enabling its effective application in your discovery and development pipelines.
Molecular Architecture and Foundational Data
4-Hydroxy-6-methyl-3-nitro-2-pyridone, registered under CAS Number 4966-90-9, is a multifaceted organic compound with the molecular formula C₆H₆N₂O₄ and a molecular weight of 170.12 g/mol .[1][2] Its structural framework is built upon a 2-pyridone ring, which is a six-membered aromatic heterocycle containing a nitrogen atom and a carbonyl group.
The molecule's reactivity and physical properties are dictated by the interplay of its key functional groups:
-
The 4-Hydroxy Group: This group can act as both a hydrogen bond donor and acceptor, significantly influencing solubility and intermolecular interactions. It also imparts acidic character to the molecule.
-
The 3-Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly impacts the electron density distribution within the pyridone ring, influencing its reactivity and acidity.
-
The 2-Pyridone Core: This core structure is known for its ability to exist in tautomeric forms and its diverse biological activities.
-
The 6-Methyl Group: This alkyl substituent provides a site for potential further functionalization and can influence the molecule's steric and electronic properties.
Table 1: Core Compound Identifiers and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-hydroxy-6-methyl-3-nitro-1H-pyridin-2-one | [1] |
| CAS Number | 4966-90-9 | [1][2] |
| Molecular Formula | C₆H₆N₂O₄ | [1][2] |
| Molecular Weight | 170.12 g/mol | [1] |
| Appearance | Light orange to yellow to green powder/crystal | [3] |
| Melting Point | 293-296 °C | [4] |
Synthesis Pathway: From a Common Precursor to a Nitrated Target
The synthesis of 4-Hydroxy-6-methyl-3-nitro-2-pyridone is a two-step process that begins with the readily available starting material, dehydroacetic acid. The initial step involves the conversion of the pyrone ring of dehydroacetic acid into a pyridone ring, followed by a regioselective nitration.
Caption: Synthetic pathway to 4-Hydroxy-6-methyl-3-nitro-2-pyridone.
Step 1: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one
The precursor, 4-Hydroxy-6-methylpyridin-2(1H)-one, is synthesized from dehydroacetic acid. This transformation involves the hydrolysis of dehydroacetic acid to 4-hydroxy-6-methyl-2-pyrone, followed by reaction with ammonia to form the pyridone ring.[5]
Experimental Protocol:
-
Hydrolysis of Dehydroacetic Acid: Dehydroacetic acid is heated with a strong acid, such as sulfuric acid, to yield 4-hydroxy-6-methyl-2-pyrone.[5]
-
Formation of the Pyridone Ring: The resulting 4-hydroxy-6-methyl-2-pyrone is then treated with an aqueous solution of ammonium hydroxide. The ammonia acts as a nitrogen source, replacing the oxygen atom in the pyrone ring to form the 4-hydroxy-6-methylpyridin-2(1H)-one.[5]
Step 2: Nitration of 4-Hydroxy-6-methylpyridin-2(1H)-one
Proposed Experimental Protocol:
-
Preparation of the Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is carefully prepared and cooled in an ice bath. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
-
Nitration Reaction: 4-Hydroxy-6-methylpyridin-2(1H)-one is slowly added to the cooled nitrating mixture with vigorous stirring, ensuring the temperature is maintained at a low level (e.g., 0-10 °C) to control the exothermic reaction and prevent over-nitration or degradation.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is poured onto crushed ice, causing the solid product to precipitate.
-
Purification: The crude product is collected by filtration, washed with cold water to remove residual acid, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Key Chemical Properties: A Deeper Dive
Acidity and pKa: A Computational Perspective
The pKa of a molecule is a critical parameter that governs its ionization state at a given pH, which in turn influences its solubility, membrane permeability, and biological activity. While an experimentally determined pKa for 4-Hydroxy-6-methyl-3-nitro-2-pyridone is not available, we can infer its acidic and basic properties and estimate its pKa values through computational methods and comparison with related structures.[8][9][10]
The molecule possesses both acidic and basic centers:
-
Acidic Protons: The hydroxyl group at the 4-position and the N-H proton of the pyridone ring are both acidic. The electron-withdrawing nitro group at the 3-position is expected to significantly increase the acidity of the 4-hydroxyl group compared to the parent 4-hydroxypyridine.
-
Basic Center: The nitrogen atom of the pyridone ring can be protonated.
Computational studies on substituted pyridines have shown that density functional theory (DFT) methods can provide reasonably accurate pKa predictions.[10] Based on these models, the pKa of the 4-hydroxyl group is likely to be in the range of 3-5, making it a moderately strong acid. The pKa of the N-H proton is expected to be higher, likely in the range of 8-10.
Tautomerism: The Pyridone-Hydroxypyridine Equilibrium
4-Hydroxy-2-pyridones can exist in a tautomeric equilibrium with their corresponding 2,4-dihydroxypyridine form. For the parent 4-hydroxypyridine, the pyridone tautomer is generally favored in solution.[11][12]
Caption: Tautomeric equilibrium of the title compound.
For 4-Hydroxy-6-methyl-3-nitro-2-pyridone, the presence of the electron-withdrawing nitro group at the 3-position is expected to further stabilize the pyridone form. Studies on 3-nitro-4-pyridone have shown that the pyridone tautomer is overwhelmingly favored.[13] This is due to the resonance stabilization of the negative charge on the oxygen of the nitro group when the molecule is in the pyridone form. Therefore, it is highly probable that 4-Hydroxy-6-methyl-3-nitro-2-pyridone exists predominantly in the pyridone tautomeric form in both solid and solution phases.
Solubility Profile
The solubility of 4-Hydroxy-6-methyl-3-nitro-2-pyridone is a key consideration for its handling, formulation, and biological testing.
-
Aqueous Solubility: Due to the presence of the polar hydroxyl, nitro, and carbonyl groups, the molecule is expected to have some solubility in water. Its acidity will also play a role, with solubility increasing in basic aqueous solutions due to deprotonation and salt formation.
-
Organic Solubility: It is reported to be soluble in N,N-dimethylformamide (DMF), albeit with some turbidity.[4] Based on the solubility of similar nitro-substituted phenolic compounds, it is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and polar protic solvents like ethanol and methanol.[14][15] Its solubility in nonpolar solvents like hexane is expected to be low.
Table 2: Predicted Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble | Polar functional groups, but also a relatively rigid aromatic core. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent capable of strong hydrogen bond acceptance. |
| N,N-Dimethylformamide (DMF) | Soluble | Polar aprotic solvent. |
| Ethanol/Methanol | Moderately soluble | Polar protic solvents capable of hydrogen bonding. |
| Dichloromethane | Sparingly soluble | Moderately polar solvent. |
| Hexane | Insoluble | Nonpolar solvent. |
Spectroscopic and Analytical Characterization
A comprehensive characterization of 4-Hydroxy-6-methyl-3-nitro-2-pyridone relies on a suite of spectroscopic and analytical techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic proton on the pyridone ring, and the exchangeable protons of the N-H and O-H groups. The chemical shift of the aromatic proton will be influenced by the electron-withdrawing nitro group.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule, including the carbonyl carbon, the carbons of the aromatic ring, and the methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands are expected for:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H stretch: A band in the region of 3100-3500 cm⁻¹.
-
C=O stretch (amide): A strong band around 1650 cm⁻¹.
-
N-O stretch (nitro): Two strong bands around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
-
C=C and C=N stretches (aromatic ring): Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z = 170. The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the pyridone ring.[1]
Elemental Analysis
Elemental analysis is used to determine the empirical formula of the compound by measuring the percentage composition of carbon, hydrogen, and nitrogen.
Reactivity and Potential Applications
The chemical reactivity of 4-Hydroxy-6-methyl-3-nitro-2-pyridone is governed by its functional groups, making it a versatile building block in organic synthesis.
-
Reactions at the Hydroxyl Group: The 4-hydroxyl group can be alkylated or acylated to introduce a variety of substituents.
-
Electrophilic Aromatic Substitution: The pyridone ring is activated towards electrophilic substitution, although the presence of the nitro group will deactivate the ring to some extent.
-
Nucleophilic Aromatic Substitution: The nitro group can be a target for nucleophilic displacement, particularly under forcing conditions.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This opens up a wide range of synthetic possibilities for creating libraries of compounds for biological screening.
-
Coordination Chemistry: The presence of the hydroxyl and carbonyl groups suggests that this molecule could act as a bidentate ligand, forming complexes with various metal ions. This property could be explored in the development of new catalysts or materials.
The diverse reactivity profile of 4-Hydroxy-6-methyl-3-nitro-2-pyridone makes it a valuable intermediate in the synthesis of more complex molecules with potential applications in:
-
Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The pyridone core is a common feature in many biologically active compounds.[16]
-
Materials Science: As a building block for the synthesis of functional dyes and polymers.
Safety and Handling
Based on available safety data, 4-Hydroxy-6-methyl-3-nitro-2-pyridone should be handled with appropriate care in a laboratory setting. It is classified as an irritant, causing skin and serious eye irritation.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Conclusion and Future Outlook
4-Hydroxy-6-methyl-3-nitro-2-pyridone is a heterocyclic compound with a rich chemical profile and significant potential for further exploration. While its fundamental properties have been outlined in this guide, there remain opportunities for deeper investigation. Future research efforts could focus on the experimental determination of its pKa, a thorough investigation of its tautomeric equilibrium under various conditions, and an exploration of its coordination chemistry. The development of efficient and scalable synthetic protocols will also be crucial for unlocking its full potential as a versatile building block in drug discovery and materials science. This guide serves as a foundational resource to stimulate and support these future endeavors.
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